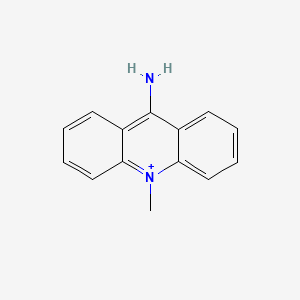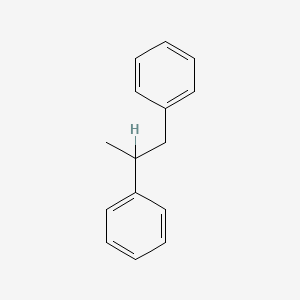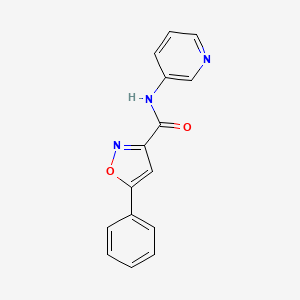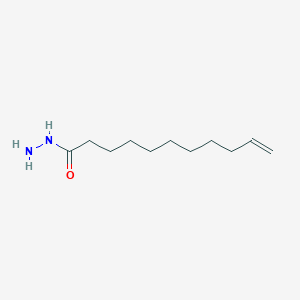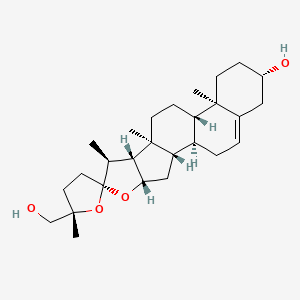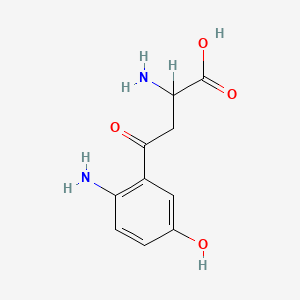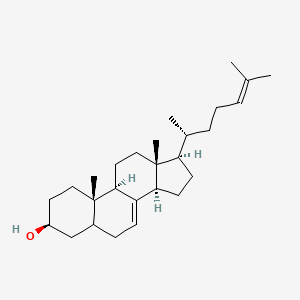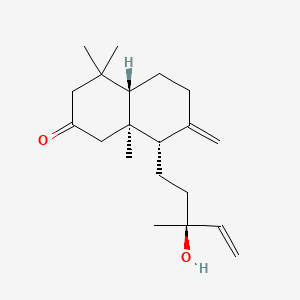![molecular formula C16H25NO B1197660 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B1197660.png)
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picenadol, also known as LY-97435, is a 4-phenyl piperidine derivative that was developed by Eli Lilly in the 1970s. It is an opioid analgesic drug with similar efficacy to pethidine (meperidine). Picenadol is unique because it exists as a racemic mixture of two enantiomers: one is a pure μ-opioid agonist, while the other is an antagonist. This combination results in a mixed agonist-antagonist profile with relatively low abuse potential and minimal κ-opioid activity .
Métodos De Preparación
Picenadol can be synthesized through various routes. One method involves the alkylation of a metallo enamine intermediate, followed by stereoselective reduction. Another method includes the use of substituted formamidine and N-iminomethyl piperidine . The industrial production of picenadol typically involves these synthetic routes, optimized for large-scale manufacturing.
Análisis De Reacciones Químicas
Picenadol undergoes several types of chemical reactions, including:
Oxidation: Picenadol can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Picenadol can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various derivatives of picenadol with modified pharmacological properties .
Aplicaciones Científicas De Investigación
Picenadol has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and enantiomeric separation techniques.
Biology: Employed in research on pain management and opioid receptor pharmacology.
Medicine: Investigated for its analgesic properties in clinical settings, particularly in obstetrics and dentistry.
Industry: Utilized in the development of new opioid analgesics with improved safety profiles.
Mecanismo De Acción
Picenadol exerts its effects through its interaction with opioid receptors. The (3S,4R) enantiomer acts as a μ-opioid agonist, binding to and activating these receptors, leading to analgesic effects. The (3R,4S) enantiomer, on the other hand, acts as an antagonist, blocking the receptors and preventing activation. This mixed agonist-antagonist profile results in effective pain relief with a lower risk of abuse and side effects compared to other opioids .
Comparación Con Compuestos Similares
Picenadol is often compared to other opioid analgesics such as pethidine (meperidine) and pentazocine. Unlike pethidine, picenadol has a mixed agonist-antagonist profile, which reduces its abuse potential. Compared to pentazocine, picenadol has minimal κ-opioid activity, which reduces the risk of psychotomimetic effects. Other similar compounds include ketobemidone and nalbuphine, which also exhibit mixed agonist-antagonist properties .
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1 |
Clave InChI |
RTOHPIRUUAKHOZ-BBRMVZONSA-N |
SMILES isomérico |
CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
Sinónimos |
Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



